molecular formula C10H22N2O4S2 B4038122 1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine

1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine

Cat. No.: B4038122
M. Wt: 298.4 g/mol
InChI Key: QUOOCZODADXQSU-UHFFFAOYSA-N
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Description

1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine is a useful research compound. Its molecular formula is C10H22N2O4S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.10209953 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mimicking Hydrogen-Bond Dimer Motifs

Studies have explored compounds similar to 1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine for their ability to mimic hydrogen-bond dimer motifs, such as the R2/2(8) motif, which is significant in the crystallization of certain pharmaceutical compounds. For example, research on bis[4-(hydroxyamino)phenylsulfonyl]piperazine and related molecules has shown their potential to influence the crystallization behavior of sulfathiazole and sulfapyridine by selectively inhibiting or promoting the formation of specific polymorphs through interactions with hydrogen-bond network motifs (Lawrence, McAuliffe, & Moynihan, 2010).

Reverse Micelle Systems for NMR Spectroscopy

Another area of application is in the development of reverse micelle surfactant systems for high-resolution NMR spectroscopy of encapsulated proteins. Research has identified short analogues of traditional surfactants, like AOT, which can form reverse micelles capable of encapsulating proteins with high structural fidelity, suggesting potential for studying protein structures in environments that mimic cellular conditions more closely (Shi, Peterson, & Wand, 2005).

Ionic Liquid Electrolytes for Energy Storage

The introduction of specific anionic components into ionic liquid electrolytes, for use with lithium-ion batteries and capacitors, provides a way to enhance the interfacial properties and improve the cycle ability of these energy storage devices. Research indicates that certain sulfonate and imide derivatives can significantly impact the reversible intercalation of lithium ions into electrodes, suggesting applications for this compound derivatives in developing advanced electrolytes (Sugimoto, Kikuta, Ishiko, Kono, & Ishikawa, 2008).

Antitumor Agents and DNA Interaction

Compounds with structural similarities to this compound have been investigated for their role as antitumor agents, particularly through their interaction with DNA and inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair, and its inhibition can lead to effective antitumor activity. Research on derivatives of bis(2,6-dioxopiperazine) demonstrates significant potential in this area, highlighting a possible research avenue for related compounds (Tanabe, Ikegami, Ishida, & Andoh, 1991).

Material Science and Polymer Research

Further applications can be found in material science, where similar sulfonated compounds are used in the synthesis of high-performance polymers for fuel cell membranes. These materials require specific structural features, such as sulfonate groups, to enhance proton conductivity and mechanical stability, providing a template for potential uses of this compound in developing new polymeric materials (Bae, Miyatake, & Watanabe, 2009).

Properties

IUPAC Name

1,4-bis(ethylsulfonyl)-2,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4S2/c1-5-17(13,14)11-7-10(4)12(8-9(11)3)18(15,16)6-2/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOOCZODADXQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(N(CC1C)S(=O)(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.